(2R)-2-amino-3-[(4-sulfamoyl-2,1,3-benzoxadiazol-7-yl)sulfanyl]propanoic acid
CAS No.:
Cat. No.: VC17300132
Molecular Formula: C9H10N4O5S2
Molecular Weight: 318.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N4O5S2 |
|---|---|
| Molecular Weight | 318.3 g/mol |
| IUPAC Name | (2R)-2-amino-3-[(4-sulfamoyl-2,1,3-benzoxadiazol-7-yl)sulfanyl]propanoic acid |
| Standard InChI | InChI=1S/C9H10N4O5S2/c10-4(9(14)15)3-19-5-1-2-6(20(11,16)17)8-7(5)12-18-13-8/h1-2,4H,3,10H2,(H,14,15)(H2,11,16,17)/t4-/m0/s1 |
| Standard InChI Key | VVCPJYVTJDPPJH-BYPYZUCNSA-N |
| Isomeric SMILES | C1=C(C2=NON=C2C(=C1)S(=O)(=O)N)SC[C@@H](C(=O)O)N |
| Canonical SMILES | C1=C(C2=NON=C2C(=C1)S(=O)(=O)N)SCC(C(=O)O)N |
Introduction
The compound (2R)-2-amino-3-[(4-sulfamoyl-2,1,3-benzoxadiazol-7-yl)sulfanyl]propanoic acid is a complex organic molecule that incorporates a benzoxadiazole ring system, a sulfonamide group, and a chiral amino acid backbone. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
Synthesis
The synthesis of (2R)-2-amino-3-[(4-sulfamoyl-2,1,3-benzoxadiazol-7-yl)sulfanyl]propanoic acid typically involves multiple steps, starting from the preparation of the benzoxadiazole core. This may involve the reaction of a suitable benzoxadiazole derivative with a sulfonamide-forming reagent, followed by the introduction of the sulfanyl group and the chiral amino acid moiety. The specific conditions and reagents used can vary depending on the desired yield and purity.
Data Table: Comparison of Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| (2R)-2-amino-3-[(4-sulfamoyl-2,1,3-benzoxadiazol-7-yl)sulfanyl]propanoic acid | CHNOS | ≈350 | Not reported |
| (2R)-2-amino-3-[(carboxymethyl)sulfanyl]propanoic acid | CHNOS | 179.19 | Potential enzyme inhibitor |
| 2-amino-3-sulfanylpropanoyl] 2-oxo-1,3-thiazolidine-4-carboxylate | CHNOS | Not specified | Not reported |
This table highlights the structural diversity and potential applications of related compounds, emphasizing the need for further investigation into the properties of (2R)-2-amino-3-[(4-sulfamoyl-2,1,3-benzoxadiazol-7-yl)sulfanyl]propanoic acid.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume